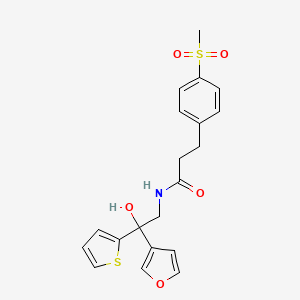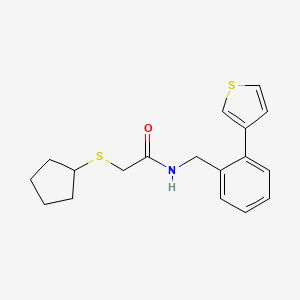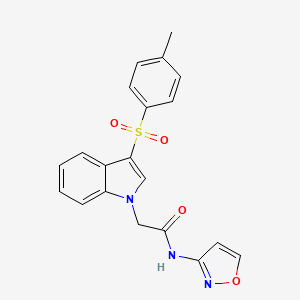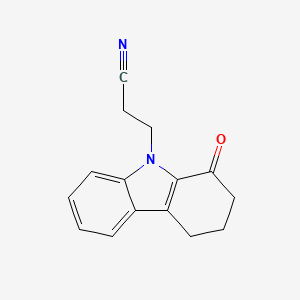![molecular formula C16H11N5O2S B2945614 4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)
4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which are structurally similar to this compound, have been reported to target various enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism .
Mode of Action
It can be inferred from related studies that 1,3,4-oxadiazole derivatives interact with their targets, leading to inhibition or modulation of the target enzymes’ activity . This interaction can result in the disruption of essential cellular processes, potentially leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the target enzymes. For instance, inhibition of thymidylate synthase can disrupt DNA synthesis, while inhibition of HDAC can alter gene expression . Similarly, inhibition of topoisomerase II can affect DNA topology, and inhibition of telomerase can impact telomere maintenance . These disruptions can lead to cell cycle arrest, apoptosis, or other downstream effects .
Pharmacokinetics
The molecular weight of the compound is 33736 , which is within the range generally considered favorable for oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. Based on the potential targets of 1,3,4-oxadiazole derivatives, the effects could include disrupted DNA synthesis, altered gene expression, changes in DNA topology, and shortened telomeres . These effects could lead to cell cycle arrest, apoptosis, or other forms of cell death .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du GS87 implique plusieurs étapes, commençant par la préparation du cycle oxadiazole. Les étapes clés incluent:
Formation du cycle 1,2,4-oxadiazole: Ceci est généralement obtenu par cyclisation de hydrazides appropriées avec des acides carboxyliques ou leurs dérivés.
Formation de thioéther: L'intermédiaire oxadiazole est ensuite réagi avec un composé thiol pour introduire la liaison thioéther.
Couplage final: L'intermédiaire thioéther est couplé avec un dérivé de pyridine pour former le composé GS87 final.
Méthodes de production industrielle
La production industrielle de GS87 impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure:
Optimisation des conditions réactionnelles: Température, solvant et choix du catalyseur pour améliorer l'efficacité de la réaction.
Techniques de purification: Utilisation de chromatographie et de recristallisation pour garantir une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
GS87 peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe thioéther peut être oxydé en sulfoxydes ou en sulfones dans des conditions appropriées.
Substitution: Les cycles aromatiques dans GS87 peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courantes
Oxydation: Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés pour les réactions d'oxydation.
Substitution: Des agents halogénants ou des nucléophiles peuvent être utilisés pour les réactions de substitution sur les cycles aromatiques.
Produits majeurs
Produits d'oxydation: Sulfoxydes et sulfones.
Produits de substitution: Divers dérivés substitués en fonction des réactifs utilisés.
Applications de recherche scientifique
GS87 a une large gamme d'applications dans la recherche scientifique:
Chimie: Utilisé comme composé d'outil pour étudier l'inhibition de GSK3 et ses effets sur diverses voies biochimiques.
Biologie: Employé en biologie cellulaire pour induire la différenciation dans les cellules de LMA et étudier les voies de signalisation cellulaire.
Médecine: Agent thérapeutique potentiel pour le traitement de la LMA et d'autres maladies où GSK3 joue un rôle essentiel.
Industrie: Pourrait être utilisé dans le développement de nouveaux médicaments ciblant GSK3.
Mécanisme d'action
GS87 exerce ses effets en inhibant spécifiquement GSK3, une enzyme impliquée dans divers processus cellulaires, notamment le métabolisme du glycogène, la prolifération cellulaire et l'apoptose. En inhibant GSK3, GS87 active des composants de signalisation dépendants de GSK3 tels que la voie MAPK, conduisant à la différenciation des cellules de LMA .
Applications De Recherche Scientifique
GS87 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of GSK3 and its effects on various biochemical pathways.
Biology: Employed in cell biology to induce differentiation in AML cells and study cell signaling pathways.
Medicine: Potential therapeutic agent for treating AML and other diseases where GSK3 plays a critical role.
Industry: Could be used in the development of new drugs targeting GSK3.
Comparaison Avec Des Composés Similaires
Composés similaires
Lithium: Un inhibiteur de GSK3 bien connu mais moins spécifique que GS87.
Unicité du GS87
GS87 se distingue par sa grande spécificité et sa puissance dans l'inhibition de GSK3, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles. Sa capacité à induire la différenciation dans les cellules de LMA plus efficacement que les autres inhibiteurs de GSK3 met en évidence ses propriétés uniques .
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander!
Propriétés
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c1-2-4-11(5-3-1)14-18-13(23-21-14)10-24-16-20-19-15(22-16)12-6-8-17-9-7-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTUWEZDVRVSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)





![4-chloro-2-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl methyl ether](/img/structure/B2945538.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945539.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenyl)butanamide](/img/structure/B2945541.png)
![6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole](/img/structure/B2945543.png)

![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2945546.png)

![3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2945553.png)
